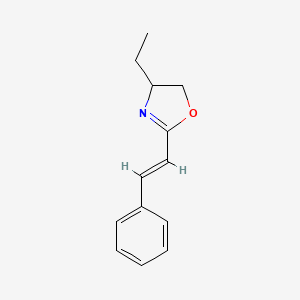![molecular formula C17H22O5 B12887649 Benzoic acid, 3-(1-propynyl)-, 2-[2-(2-methoxyethoxy)ethoxy]ethyl ester CAS No. 616886-29-4](/img/structure/B12887649.png)
Benzoic acid, 3-(1-propynyl)-, 2-[2-(2-methoxyethoxy)ethoxy]ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-(2-Methoxyethoxy)ethoxy)ethyl 3-(prop-1-yn-1-yl)benzoate is an organic compound with a complex structure that includes both ether and ester functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(2-Methoxyethoxy)ethoxy)ethyl 3-(prop-1-yn-1-yl)benzoate typically involves a multi-step process. One common method includes the esterification of 3-(prop-1-yn-1-yl)benzoic acid with 2-(2-(2-Methoxyethoxy)ethoxy)ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid and carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial to achieving high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-(2-Methoxyethoxy)ethoxy)ethyl 3-(prop-1-yn-1-yl)benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester and ether functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for ether cleavage.
Major Products
Oxidation: Carboxylic acids and aldehydes.
Reduction: Alcohols.
Substitution: Various substituted ethers and esters.
Applications De Recherche Scientifique
2-(2-(2-Methoxyethoxy)ethoxy)ethyl 3-(prop-1-yn-1-yl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the formulation of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 2-(2-(2-Methoxyethoxy)ethoxy)ethyl 3-(prop-1-yn-1-yl)benzoate involves its interaction with specific molecular targets. The ester and ether groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The prop-1-yn-1-yl group can undergo metabolic transformations, leading to the formation of active metabolites .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2-(2-Methoxyethoxy)ethoxy)ethyl acetate
- 2-(2-(2-Methoxyethoxy)ethoxy)ethanol
- 2-(2-(2-Methoxyethoxy)ethoxy)acetic acid
Uniqueness
2-(2-(2-Methoxyethoxy)ethoxy)ethyl 3-(prop-1-yn-1-yl)benzoate is unique due to its combination of ester and ether functionalities along with the prop-1-yn-1-yl group. This combination provides distinct chemical reactivity and potential for diverse applications compared to its analogs .
Propriétés
Numéro CAS |
616886-29-4 |
|---|---|
Formule moléculaire |
C17H22O5 |
Poids moléculaire |
306.4 g/mol |
Nom IUPAC |
2-[2-(2-methoxyethoxy)ethoxy]ethyl 3-prop-1-ynylbenzoate |
InChI |
InChI=1S/C17H22O5/c1-3-5-15-6-4-7-16(14-15)17(18)22-13-12-21-11-10-20-9-8-19-2/h4,6-7,14H,8-13H2,1-2H3 |
Clé InChI |
YPEQWIROERRISJ-UHFFFAOYSA-N |
SMILES canonique |
CC#CC1=CC(=CC=C1)C(=O)OCCOCCOCCOC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



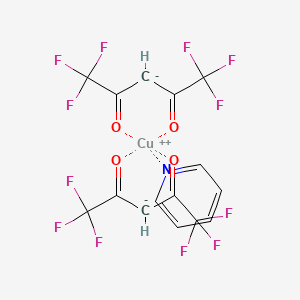
![7-Chloro-N-{2-[2-(morpholin-4-yl)ethoxy]phenyl}quinolin-4-amine](/img/structure/B12887583.png)

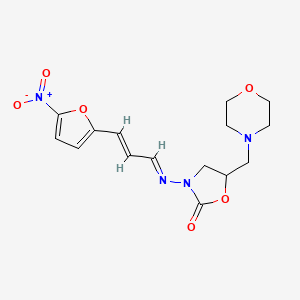

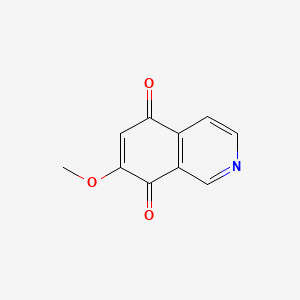
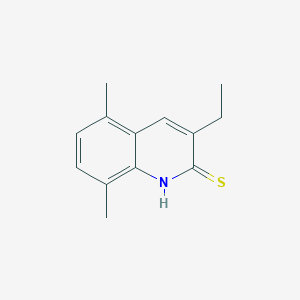
![2-(Methylthio)-4-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B12887617.png)
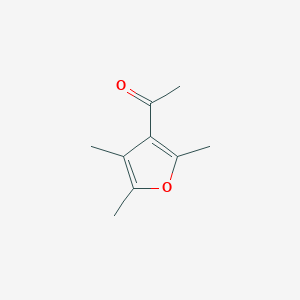

![2-(Hydroxymethyl)benzo[d]oxazole-7-acetonitrile](/img/structure/B12887633.png)
